molecular formula C29H56N10O7 B3028222 Sligrl-NH2 CAS No. 171436-38-7

Sligrl-NH2

カタログ番号 B3028222
CAS番号: 171436-38-7
分子量: 656.8 g/mol
InChIキー: SGPMJRPYYIJZPC-JYAZKYGWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SLIGRL-NH2 is a peptide known to act as an agonist for the proteinase-activated receptor-2 (PAR2). This receptor is involved in various physiological processes, including the mediation of itch and gastrointestinal motility. Research has shown that SLIGRL-NH2 can induce scratching behavior in mice, which is a histamine-independent response, suggesting a direct activation of PAR2 leading to itch . Additionally, SLIGRL-NH2 has been studied for its therapeutic effects on constipation in a Sprague-Dawley rat model. The peptide was found to improve feeding and excretion behaviors, intestinal transit ratio, and the histological features of the colon in constipated rats .

Synthesis Analysis

Molecular Structure Analysis

SLIGRL-NH2 is a hexapeptide with the sequence H-Ser-Leu-Ile-Gly-Arg-Leu-NH2. The structure of this peptide includes an amide group at the C-terminus, which is indicated by the "-NH2" suffix. The peptide's primary structure is linear, with each amino acid residue connected by peptide bonds. The molecular structure of SLIGRL-NH2 is crucial for its interaction with PAR2, as the specific sequence and structure are necessary for receptor activation.

Chemical Reactions Analysis

The papers provided do not discuss specific chemical reactions involving SLIGRL-NH2, but as a peptide, it may be involved in reactions typical for peptides and proteins. These can include hydrolysis of peptide bonds, interactions with other molecules through hydrogen bonding, electrostatic interactions, and conformational changes upon binding to its receptor, PAR2.

Physical and Chemical Properties Analysis

Relevant Case Studies

The case studies mentioned in the provided papers include the use of SLIGRL-NH2 to induce scratching behavior in mice, which serves as a model for studying itch mechanisms . Another case study involves the therapeutic effects of SLIGRL-NH2 on loperamide-induced constipation in Sprague-Dawley rats. The peptide was administered in different dosages, showing improvement in gastrointestinal transit and alleviation of constipation symptoms. It also affected the expression of PAR-2, interstitial Cajal cells, and neurotransmitters such as VIP and substance P . These case studies are significant as they demonstrate the potential applications of SLIGRL-NH2 in treating conditions related to PAR2 activation.

科学的研究の応用

1. Therapeutic Effects on Constipation

  • Application Summary: Sligrl-NH2, a protease-activated receptor 2 (PAR-2) agonist, has been studied for its therapeutic effects on constipation in Sprague-Dawley (SD) rat models .
  • Methods of Application: Loperamide was injected subcutaneously to induce constipation in SD rats twice a day for 3 days. The rats were then administered with different dosages of Sligrl-NH2 or prucalopride (a positive control). The control and constipation group received 1× PBS under the same pattern .
  • Results: The study found that Sligrl-NH2 had a therapeutic effect on loperamide-induced constipation in SD rats. It improved food intake, water intake, the number of stool pellets, weight, and fecal water content. It also affected the expression of anoctamin-1, c-kit, PAR-2, and neurotransmitters vasoactive intestinal peptide (VIP) and substance P (SP) .

2. Enhancement of Inflammatory Mechanisms

  • Application Summary: Sligrl-NH2 has been found to enhance innate and inflammatory mechanisms induced by lipopolysaccharide in macrophages from C57BL/6 mice .
  • Methods of Application: Peritoneal macrophages obtained from C57BL/6 mice were incubated with Sligrl-NH2 and/or lipopolysaccharide (LPS), and the phagocytosis of zymosan fluorescein isothiocyanate (FITC) particles; nitric oxide (NO), reactive oxygen species (ROS), and cytokine production; and inducible NO synthase (iNOS) expression in macrophages co-cultured with PAR-2-AP/LPS were evaluated .
  • Results: The study found that co-incubation of macrophages with Sligrl-NH2 and LPS enhanced LPS-induced phagocytosis; production of NO, ROS, and the pro-inflammatory cytokines interleukin (IL)-1β, tumour necrosis factor (TNF)-α, IL-6, and C–C motif chemokine ligand (CCL)2; and iNOS expression. It also impaired the release of the anti-inflammatory cytokine IL-10 after 4 h of co-stimulation .

3. Facilitation of Gastrointestinal Transit

  • Application Summary: Sligrl-NH2 has been found to facilitate gastrointestinal transit in mice in vivo .
  • Results: The study found that Sligrl-NH2 activates PAR-2 and facilitates gastrointestinal transit in mice .

4. Stimulation of Gastric and Intestinal Smooth Muscle Contraction

  • Application Summary: Sligrl-NH2 has been found to stimulate gastric and intestinal smooth muscle contraction .
  • Results: The study found that Sligrl-NH2 activates PAR-2 and stimulates gastric and intestinal smooth muscle contraction .

5. Pruritogen in Mice

  • Application Summary: Sligrl-NH2 has been found to act as a pruritogen, causing scratching behavior in mice .
  • Results: The study found that Sligrl-NH2 activates PAR-2 and causes scratching behavior in mice .

6. Protection Against Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Injury

  • Application Summary: Sligrl-NH2 has been found to protect against small intestinal injury induced by NSAIDs via the ERK signaling pathway .
  • Methods of Application: Rats were randomly divided into control, model, PAR-2 agonist group (SLIGRL-NH2 group), control peptide group (LRGILS-NH2 group), and ERK blocker group. Morphological changes of mucous membrane of small intestine were observed, and the expression of tryptase, PAR-2, and p-ERK1/2 was measured .
  • Results: The study found that further use of PAR-2 activator (SLIGRL-NH2) showed that ulcers and even perforation increased in small intestinal mucosal injury compared with the model group. This study also found that blocking ERK1/2 could greatly reduce intestinal damage in rats with NSAIDs induced and caused by PAR-2 activator if ERK blocker was administered in advance .

将来の方向性

SLIGRL-NH2 continues to be a valuable tool in research, particularly in studies investigating the role of PAR2 in various biological processes. Future research may continue to explore its effects on different cell types and in different disease models. As our understanding of PAR2 and its role in health and disease continues to grow, so too may the applications of SLIGRL-NH2 .

特性

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56N10O7/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34)/t17-,18-,19-,20-,21-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPMJRPYYIJZPC-JYAZKYGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56N10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sligrl-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sligrl-NH2
Reactant of Route 2
Sligrl-NH2
Reactant of Route 3
Reactant of Route 3
Sligrl-NH2
Reactant of Route 4
Sligrl-NH2
Reactant of Route 5
Sligrl-NH2
Reactant of Route 6
Sligrl-NH2

Citations

For This Compound
926
Citations
SG Shimada, KA Shimada, JG Collins - European journal of pharmacology, 2006 - Elsevier
We examined whether the proteinase-activated receptor-2 (PAR2) agonist, H-Ser-Leu-Ile-Gly-Arg-Leu-NH 2 (SLIGRL-NH 2 ), could induce scratching behavior in mice. Intradermal …
Number of citations: 140 www.sciencedirect.com
B Al-Ani, M Saifeddine… - Canadian journal of …, 1995 - cdnsciencepub.com
We have studied the actions of the proteinase-activated-receptor-2 (PAR 2 )-activating polypeptide, SLIGRL-NH 2 (SLI-NH 2 ), in rat aorta and in gastric longitudinal muscle preparations…
Number of citations: 199 cdnsciencepub.com
Y Zhang, T Ge, P Xiang, H Mao, S Tang… - Drug Design …, 2018 - Taylor & Francis
Full article: Therapeutic effect of protease-activated receptor 2 agonist SLIGRL-NH2 on loperamide-induced Sprague-Dawley rat constipation model and the related mechanism Skip to …
Number of citations: 15 www.tandfonline.com
N Kawao, M Nagataki, K Nagasawa, S Kubo… - … of Pharmacology and …, 2005 - ASPET
We investigated proteinase-activated receptor-2 (PAR 2 )-triggered signal transduction pathways causing increased prostaglandin E 2 (PGE 2 ) formation in human lung-derived A549 …
Number of citations: 74 jpet.aspetjournals.org
J Sun, W Dou, H Shen, J Hu - Pharmacology, 2014 - karger.com
Background: Proteinase-activated receptor 2 (PAR2) may be implicated in skin disorders. Intracellular calcium mobilization is a key step in PAR2-induced signaling. Aims: In this study, …
Number of citations: 2 karger.com
MG Devlin, B Pfeiffer, B Flanagan… - Journal of peptide …, 2007 - Wiley Online Library
… The results of this study indicate the potential of carboxyl terminal extensions to H-SLIGRL-NH2 to increase the potency of PAR2 agonists. Specifically, extensions using amino acids …
Number of citations: 10 onlinelibrary.wiley.com
H Nishikawa, K Kawai, M Tanaka, H Ohtani… - … of Pharmacology and …, 2005 - ASPET
Protease-activated receptor-2 (PAR-2) plays an extensive role in the regulation of digestive exocrine secretion. The present study examined whether PAR-2-related peptides could …
Number of citations: 13 jpet.aspetjournals.org
B Al‐Ani, M Saifeddine, A Kawabata… - British journal of …, 1999 - Wiley Online Library
Rat proteinase‐activated receptor‐2 (PAR 2 ) variants were stably expressed in rat KNRK cells: (a) wild‐type (wt)–PAR 2 ; (b) PAR 2 PRR, with the extracellular loop 2 (EL‐2) sequence …
Number of citations: 80 bpspubs.onlinelibrary.wiley.com
K Moriyuki, M Nagataki, F Sekiguchi, H Nishikawa… - Regulatory peptides, 2008 - Elsevier
Proteinase-activated receptor-2 (PAR2) plays a dual role in the respiratory system, being pro- and anti-inflammatory. In human lung epithelial cells (A549), PAR2 activation causes …
Number of citations: 24 www.sciencedirect.com
A Barra, AF Brasil, TL Ferreira… - Inflammation …, 2022 - Springer
Objective This study was conducted to investigate the effects of the synthetic PAR2 agonist peptide (PAR2-AP) SLIGRL-NH 2 on LPS-induced inflammatory mechanisms in peritoneal …
Number of citations: 1 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。